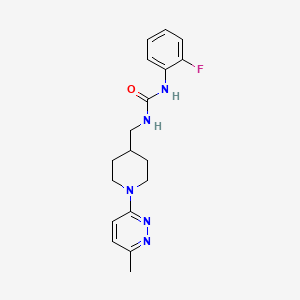

![molecular formula C21H20ClN3O6 B2450608 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874805-08-0](/img/structure/B2450608.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common moiety in many bioactive molecules . It also contains an oxazolidin-2-ylmethyl group, which is a type of heterocyclic compound that can have various biological activities .

Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the heterocyclic oxazolidine ring and the aromatic benzo[d][1,3]dioxole ring .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the oxazolidine ring could be opened under acidic or basic conditions. The benzo[d][1,3]dioxole ring could undergo electrophilic aromatic substitution reactions .Scientific Research Applications

Weak Hydrogen Bonds and Structural Interactions

One study delves into the crystal structures of oxazolidinecarbohydrazides, revealing insights into weak C-H···O and C-H···π hydrogen bonds, alongside π-π stacking interactions. These structural features are critical for understanding molecular interactions and could be relevant for designing compounds with specific binding affinities or for elucidating the structural basis of biological activity (Nogueira et al., 2015).

Synthesis of Heterocyclic Compounds

Research on the synthesis of new heterocyclic compounds based on oxazolidinones and their derivatives highlights the chemical versatility and potential for generating bioactive molecules. These compounds have been studied for their biological activity, laying the groundwork for the development of new therapeutic agents (Tlekhusezh et al., 1996).

N-Arylation of Oxazolidinones

A study on the Cu-catalyzed N-arylation of oxazolidinones with (hetero)aryl iodides at room temperature points to methodologies for functionalizing oxazolidinones, potentially expanding their application in creating compounds with desired properties for further research or therapeutic applications (Bhunia et al., 2022).

Antimicrobial Agents

Another avenue of research includes the synthesis and evaluation of oxazolidinones as antimicrobial agents. The unique mechanism of action of oxazolidinones, inhibiting bacterial protein synthesis, provides a platform for developing new antibiotics, especially in the face of rising antibiotic resistance (Zurenko et al., 1996).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O6/c22-15-4-2-14(3-5-15)21(28)25-7-8-29-18(25)11-24-20(27)19(26)23-10-13-1-6-16-17(9-13)31-12-30-16/h1-6,9,18H,7-8,10-12H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLOMAKYFYBMKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

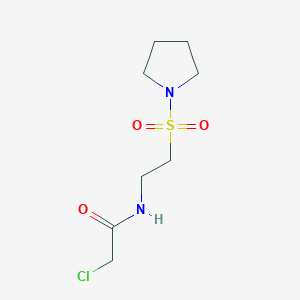

![3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride](/img/structure/B2450525.png)

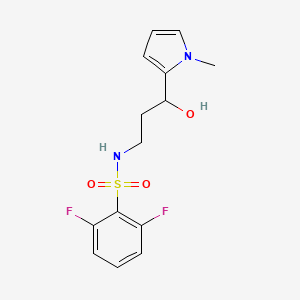

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2450528.png)

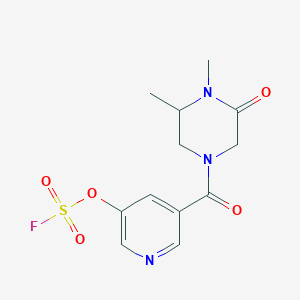

![4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2450531.png)

![1,4-Dimethyl 2-[(4-{[2,5-bis(methoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate](/img/structure/B2450532.png)

![1-[(2-chlorophenyl)methyl]-N-(2,4-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2450535.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2450536.png)

![1-[2-Methyl-5-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine](/img/structure/B2450537.png)

![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2450539.png)

![1-(PYRROLIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE](/img/structure/B2450541.png)

![7-butyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2450544.png)